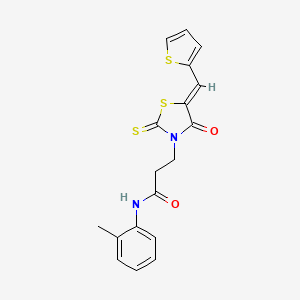

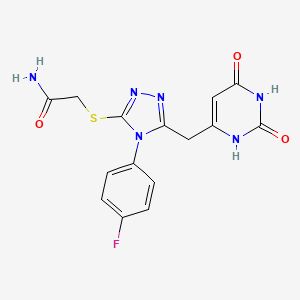

![molecular formula C24H26N4O2S B3011774 2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide CAS No. 1189649-92-0](/img/structure/B3011774.png)

2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide” is a derivative of 2,3-dihydroimidazo[1,2-c]quinazoline . It is known to have inhibitory activities against phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These compounds are being studied for their potential as anticancer therapeutics .

Synthesis Analysis

The synthesis of these compounds involves incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . The designed compounds showed inhibitory activities against PI3K and HDAC .Molecular Structure Analysis

The molecular structure of these compounds is based on the 2,3-dihydroimidazo[1,2-c]quinazoline scaffold . The specific compound you mentioned has additional functional groups, including a 3-oxo-2-propyl group and a thio-N-(o-tolyl)butanamide group.Wissenschaftliche Forschungsanwendungen

Anticancer Applications

A significant application of this compound is in the field of anticancer research. The compound demonstrates promising anticancer activity, particularly against non-small cell lung and CNS cancer cell lines. For instance, a variant of this compound, as studied by Berest et al. (2011), showed selective influence on HOP-92 (log GI(50) = -6.01) and U251 (log GI(50) = -6.00) cell lines (Berest et al., 2011). Additionally, Mohamed et al. (2016) discovered that related compounds exhibited broad-spectrum antitumor efficiency against various tumor subpanels (Mohamed et al., 2016).

Antihypertensive and Alpha-Adrenoceptor Antagonist Properties

This compound has been found to possess properties as an alpha1-adrenoceptor antagonist and antihypertensive agent. Chern et al. (1993) synthesized derivatives that displayed high binding affinity for alpha1-adrenoceptors, indicating their potential as antihypertensive agents (Chern et al., 1993). Moreover, another study by Chern et al. (1998) showed that certain synthesized compounds were highly selective and potent alpha1 antagonists (Chern et al., 1998).

Bronchodilator Activity

Research has also indicated the potential of this compound as a bronchodilator. Bahekar & Rao (2001) found that certain derivatives exhibited bronchodilatory activity, with a correlation between the nature of the substituent and the activity level (Bahekar & Rao, 2001).

Other Therapeutic Applications

Further studies have explored a variety of therapeutic applications. For instance, Alagarsamy & Parthiban (2013) synthesized novel derivatives that showed significant H1-antihistaminic activity (Alagarsamy & Parthiban, 2013). Additionally, research by Laxminarayana et al. (2021) indicated the potential of certain compounds for development as chemotherapeutic agents (Laxminarayana et al., 2021).

Wirkmechanismus

Target of Action

The compound, also known as N-(2-methylphenyl)-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide, primarily targets the phosphoinositide-3 kinase (PI3K) pathway . The PI3K pathway plays critical roles in cancer cell growth and survival, as well as in intrinsic and acquired resistance to both chemotherapy and targeted agents .

Mode of Action

This compound is a PI3K inhibitor . It interacts with the PI3K pathway by inhibiting the activity of PI3K isoforms, particularly PI3Kα and PI3Kβ . This inhibition disrupts the signal transduction of the PI3K pathway, which can lead to the suppression of cancer cell growth and survival .

Biochemical Pathways

The PI3K pathway is a key signaling pathway in cells that regulates cell growth, survival, and metabolism . When the PI3K pathway is inhibited, it can lead to the suppression of downstream effectors, such as the serine-threonine kinase AKT . This can result in the disruption of various cellular processes, including cell proliferation, survival, differentiation, and migration .

Pharmacokinetics

The compound has unique pharmacokinetic properties, including very high plasma free fractions across all species tested (33-50%), large volume of distribution (Vss), high clearance, and intermediate half-life (T1/2) . These properties can influence the compound’s bioavailability and its therapeutic efficacy .

Result of Action

The inhibition of the PI3K pathway by this compound can lead to the suppression of cancer cell growth and survival . This can result in the reduction of tumor size and potentially improve the prognosis of cancer patients .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body can affect the compound’s pharmacokinetics and its interaction with the PI3K pathway . Additionally, genetic variations in the PI3K pathway can also influence the compound’s efficacy .

Zukünftige Richtungen

The development of these compounds represents a novel approach for cancer drug development . The representative dual PI3K/HDAC inhibitors showed potent antiproliferative activities against certain cancer cell lines in cellular assays . This work may lay the foundation for developing novel dual PI3K/HDAC inhibitors as potential anticancer therapeutics .

Biochemische Analyse

Biochemical Properties

2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide has been found to interact with enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These interactions are crucial as they play a significant role in the regulation of cellular processes .

Cellular Effects

The compound exerts its effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce multiple epigenetic modifications affecting signaling networks .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit PI3K and HDAC, which are crucial enzymes in cellular processes .

Temporal Effects in Laboratory Settings

It is known that it has inhibitory activities against PI3K and HDAC .

Metabolic Pathways

It is known to interact with enzymes such as PI3K and HDAC, which play crucial roles in various metabolic pathways .

Transport and Distribution

It is known to interact with enzymes such as PI3K and HDAC, which could potentially influence its localization or accumulation .

Subcellular Localization

It is known to interact with enzymes such as PI3K and HDAC, which could potentially influence its localization to specific compartments or organelles .

Eigenschaften

IUPAC Name |

N-(2-methylphenyl)-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2S/c1-4-10-19-23(30)28-21(25-19)16-12-7-9-14-18(16)27-24(28)31-20(5-2)22(29)26-17-13-8-6-11-15(17)3/h6-9,11-14,19-20H,4-5,10H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWERSVVMNOFWCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]-methylamino]pyrrolidine-1-carboxylate](/img/structure/B3011701.png)

![1-(3-bromophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3011702.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3011706.png)

![(E)-4-(Dimethylamino)-N-[(2-methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-enamide](/img/structure/B3011707.png)

![[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B3011709.png)

![Methyl 2-amino-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3011710.png)

![8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3011711.png)

![2-(4-chlorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B3011712.png)